molecular formula C19H21F3N4 B2638164 5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-87-3

5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2638164
CAS No.: 890637-87-3
M. Wt: 362.4
InChI Key: UPFIZAFYCVTDDQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its diverse pharmacological activities, particularly as inhibitors of mycobacterial ATP synthase and protein kinases . Its structure features:

  • 5-Methyl group: Enhances metabolic stability and modulates electronic properties.
  • N-Pentyl chain: A lipophilic substituent that may improve membrane permeability and pharmacokinetic profiles.
  • 3-Phenyl group: Provides aromatic stacking interactions in target binding.
  • 2-Trifluoromethyl group: Increases electron-withdrawing effects and resistance to oxidative metabolism .

Properties

IUPAC Name

5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4/c1-3-4-8-11-23-15-12-13(2)24-18-16(14-9-6-5-7-10-14)17(19(20,21)22)25-26(15)18/h5-7,9-10,12,23H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFIZAFYCVTDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones, followed by functional group modifications to introduce the trifluoromethyl and pentyl groups . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its pharmacological properties, particularly as an inhibitor of specific kinases involved in cancer progression. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer.

Kinase Inhibition

Recent studies have indicated that 5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits potent inhibitory activity against several kinase targets. For instance:

  • Polo-like kinase 1 (Plk1) : This kinase is crucial for cell division and is often overexpressed in various cancers. The compound has been shown to inhibit Plk1 effectively, which can lead to reduced cell proliferation in cancer cell lines .
  • Other Kinases : The compound's structure suggests potential activity against other kinases involved in tumorigenesis, making it a candidate for broader anticancer applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and selectivity as a therapeutic agent.

Modifications and Efficacy

Research has demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact the compound's biological activity. For example:

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreased potency against Plk1
Variations in alkyl chain lengthAltered pharmacokinetic properties

These insights guide further synthetic efforts to enhance the compound's therapeutic profile .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models.

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values obtained from these studies indicate a strong correlation between concentration and cytotoxicity .

In Vivo Efficacy

In vivo models have also been utilized to assess the antitumor efficacy of this compound. Animal studies demonstrated significant tumor regression when administered at therapeutic doses, supporting its potential for clinical development .

Mechanism of Action

The mechanism of action of 5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may act as an antagonist to estrogen receptors, influencing cell growth and differentiation .

Comparison with Similar Compounds

Substituent Effects at the 3-Position

  • 3-(4-Fluorophenyl) Analogs: Compounds like 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (47) exhibit potent anti-mycobacterial activity (MIC = 0.06 µM) due to the electron-withdrawing fluorine atom, which enhances target binding .
  • 3-(4-Chlorophenyl) Derivatives : Similar to 3-fluoro analogs, these show moderate activity but may increase hERG channel liability due to higher lipophilicity .

Substituent Effects at the 5-Position

  • 5-Methyl vs. 5-Aryl/Heteroaryl : The 5-methyl group in the target compound is simpler than bulkier 5-aryl (e.g., 5-(4-isopropylphenyl) in compound 35 ) or 5-heteroaryl substituents. While larger 5-substituents improve M. tb inhibition (e.g., 35 , MIC = 0.12 µM ), the methyl group may reduce steric hindrance, favoring metabolic stability .
  • 5-Ethyl and 5-Propyl Derivatives : These analogs (e.g., N-isopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine , ) share similar lipophilicity with the target compound but lack direct activity data .

N-Substituent Variations

  • N-Pyridin-2-ylmethyl vs. N-Pentyl : Active analogs like 47 and 48 feature N-(pyridin-2-ylmethyl) groups, which contribute to hydrogen bonding and π-π interactions with targets . The N-pentyl chain in the target compound sacrifices these interactions but may enhance passive diffusion across lipid membranes.
  • N-Morpholinylalkyl Chains : Compounds such as 5-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine () balance lipophilicity and solubility, though their anti-mycobacterial activity is unreported .

2-Trifluoromethyl vs. Other 2-Substituents

  • 2-Trifluoromethyl Group : This substituent is critical for metabolic stability, as seen in 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (), which lacks additional aromatic groups but retains a favorable pharmacokinetic profile .
  • 2-Ethyl or 2-Cyano Groups: Analogs like 2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () show reduced stability compared to trifluoromethyl derivatives .

Key Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound ID 3-Substituent 5-Substituent N-Substituent 2-Substituent MIC (µM) vs. M. tb hERG IC50 (µM)
Target Compound Phenyl Methyl Pentyl Trifluoromethyl N/A N/A
47 4-Fluorophenyl Phenyl (6-Methylpyridin-2-yl)methyl - 0.06 >30
35 4-Fluorophenyl 4-Isopropylphenyl (Pyridin-2-yl)methyl - 0.12 >30
Phenyl Methyl 3-Methylbutyl Trifluoromethyl N/A N/A
7a 4-Methoxyphenyl Methyl Phenyl - 1.2 15

Table 2: Physicochemical Properties

Compound ID logP Molecular Weight Solubility (µg/mL) Microsomal Stability (t1/2, min)
Target Compound 4.2* 362.40 <10* N/A
47 3.8 409.40 25 >60 (Human)
35 4.5 479.50 15 45 (Mouse)
3.1 433.48 50 N/A

*Predicted using ChemSpider data .

Research Findings and Implications

  • Anti-Mycobacterial Potential: The target compound’s 3-phenyl group may limit potency compared to fluorinated analogs, but its N-pentyl and 2-trifluoromethyl groups could improve oral bioavailability and metabolic stability .
  • Safety Profile : The absence of pyridinylmethyl groups may reduce hERG inhibition risks, a common issue with nitrogen-rich heterocycles .
  • Synthetic Feasibility : The compound can be synthesized via methods similar to and , using alkylation or Suzuki coupling to introduce the pentyl and phenyl groups .

Biological Activity

5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C19H21F3N4
  • CAS Number : 890637-87-3
  • Molecular Weight : 362.4 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Estrogen Receptor Modulation : It acts as an antagonist to estrogen receptors, which may influence cell growth and differentiation, particularly in hormone-sensitive cancers .
  • Inhibition of Enzymes : The compound has been identified as a potent inhibitor of mycobacterial ATP synthase, showing promise in the treatment of Mycobacterium tuberculosis (M.tb) infections .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications in the chemical structure significantly influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development. A comprehensive SAR study indicated that variations in substituents at the 5-position and 3-position of the pyrazolo ring can lead to significant changes in potency against M.tb and other targets .

Table 1: Summary of Structure-Activity Relationships

CompoundSubstituentBiological ActivityReference
5-Methyl-N-pentylTrifluoromethylInhibitor of M.tb ATP synthase
3-(4-Fluoro)phenylAlkyl/AlkenylAnti-cancer activity
Various 5-substituentsAromatic groupsModulation of estrogen receptors

Case Studies

  • Anti-Cancer Activity : In vitro studies have shown that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions at the 3 and 5 positions were tested against breast cancer cells and demonstrated stronger activity compared to traditional chemotherapeutics like cisplatin .
  • Anti-Tubercular Activity : A series of novel derivatives were synthesized and tested for their ability to inhibit M.tb growth. The most effective analogues showed low hERG liability and good stability in liver microsomes, indicating their potential as new anti-tubercular agents .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as substituted pyrazoles and aminopyrimidines. A typical route includes:

Core formation : Cyclize 5-amino-1H-pyrazole-4-carboxylate derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid, 80–100°C) .

Functionalization : Introduce the pentylamine group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Optimization : Use catalysts like Pd(OAc)₂ for coupling efficiency, and solvents like DMF or THF. Monitor purity via HPLC and adjust reaction times (12–24 hrs) to maximize yield (>60%) .

  • Key Parameters :
StepCatalystSolventTemp (°C)Yield (%)
Core formationNoneAcOH80–10050–70
Amine couplingPd(OAc)₂DMF11060–75

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., phenyl at C3, trifluoromethyl at C2). Look for aromatic protons (δ 7.2–8.1 ppm) and CF₃ signals (δ ~120 ppm in 13C) .
  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹ for amine groups) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ = 433.18) and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoromethyl group at C2 influence binding affinity to kinase targets like CDK9?

  • Methodological Answer :
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses with/without CF₃. The CF₃ group enhances hydrophobic interactions in the ATP-binding pocket of CDK9, increasing binding energy by ~2 kcal/mol .

  • Experimental Validation : Conduct kinase inhibition assays (IC₅₀ measurements) using recombinant CDK9/cyclin T1. Include controls with CF₃-free analogs (e.g., CH₃-substituted derivatives) to isolate the CF₃ effect .

    • Data Example :
CompoundCDK9 IC₅₀ (nM)Selectivity (vs. CDK2)
Target compound12 ± 2>50-fold
CF₃-free analog85 ± 10<5-fold

Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assays : Use uniform ATP concentrations (100 μM) and cell lines (e.g., MCF-7 for breast cancer).
  • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Cross-validate : Compare results across orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational strategies are effective for predicting regioselectivity in derivative synthesis?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model transition states for cyclization steps. Software like Gaussian or ORCA can predict favorable pathways (e.g., 5-membered vs. 6-membered intermediates) .
  • Machine Learning : Train models on existing pyrazolo[1,5-a]pyrimidine datasets to predict reaction yields under varying conditions (e.g., solvent polarity, temperature) .

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating this compound’s neuropharmacological potential?

  • Methodological Answer :
  • Primary Neuronal Cultures : Assess dopamine/serotonin receptor modulation via calcium imaging (Fluo-4 AM) .
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS activity) .

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